6-FAM-PEG3-Azide

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

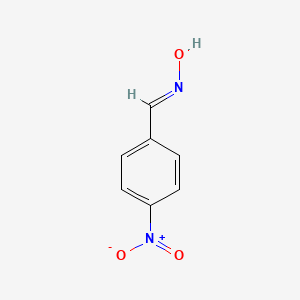

The primary target of 6-FAM-PEG3-Azide is oligonucleotides . Oligonucleotides are short DNA or RNA molecules that play crucial roles in various biological processes, including gene regulation, function, and expression.

Mode of Action

This compound interacts with its targets through a process known as click chemistry . Specifically, it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction allows the this compound to bind to the oligonucleotides, effectively labeling them for further study or manipulation .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the azide-alkyne cycloaddition reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .

Result of Action

The result of the action of this compound is the successful labeling of oligonucleotides . This labeling allows researchers to track the movement and interactions of these molecules within a biological system, providing valuable insights into their roles and functions .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of copper catalysts (required for the CuAAC reaction), the nature of the oligonucleotides being labeled, and the specific conditions of the biological system or experiment in which the compound is being used .

Analyse Biochimique

Biochemical Properties

6-FAM-PEG3-Azide plays a crucial role in biochemical reactions, primarily through its ability to label biomolecules. The azide group in this compound reacts with alkyne-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for tagging proteins, nucleic acids, and other biomolecules. The compound interacts with enzymes such as copper(I) catalysts, which facilitate the cycloaddition reaction, and can also bind to proteins and nucleic acids through the triazole linkage .

Cellular Effects

This compound influences various cellular processes by enabling the precise labeling of biomolecules. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, when used to tag proteins involved in signaling pathways, this compound can help track the localization and interaction of these proteins within the cell, providing insights into their functional roles. Additionally, the fluorescent properties of this compound allow for real-time visualization of cellular processes, aiding in the study of dynamic changes in gene expression and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The azide group undergoes a cycloaddition reaction with alkyne groups, resulting in a stable triazole ring. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and specificity. The resulting labeled biomolecules can then be detected and analyzed using fluorescence microscopy or other imaging techniques, providing detailed information on their distribution and interactions within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but prolonged exposure to light, heat, or moisture can lead to degradation and reduced efficacy. Long-term studies have shown that this compound maintains its labeling efficiency and fluorescence properties over extended periods, making it suitable for both short-term and long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal doses, the compound effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects such as cytotoxicity or interference with normal cellular functions. Studies have identified threshold doses that maximize labeling efficiency while minimizing toxic effects, ensuring safe and effective use in vivo .

Metabolic Pathways

This compound is involved in metabolic pathways related to its labeling function. The compound interacts with enzymes such as copper(I) catalysts, which facilitate the cycloaddition reaction. Additionally, the PEG3 linker in this compound can influence metabolic flux by altering the solubility and distribution of the labeled biomolecules. This can affect the overall metabolic profile of the cell, highlighting the importance of understanding the metabolic implications of using this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG3 linker enhances the solubility and bioavailability of the compound, allowing it to efficiently reach target sites. Once inside the cell, this compound can localize to specific compartments or organelles, depending on the nature of the labeled biomolecules. This targeted distribution is crucial for accurate and effective labeling in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. This localization is essential for studying the function and dynamics of labeled biomolecules within different cellular contexts. The fluorescent properties of this compound enable precise visualization of its distribution and activity at the subcellular level .

Méthodes De Préparation

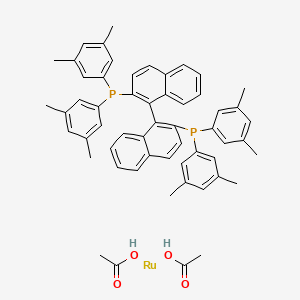

Synthetic Routes and Reaction Conditions: The synthesis of 6-FAM-PEG3-Azide typically involves the conjugation of fluorescein with a polyethylene glycol (PEG) linker and an azide group. The process begins with the activation of fluorescein, followed by the attachment of the PEG linker through a series of esterification and etherification reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced in solid form and stored under inert gas conditions to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions: 6-FAM-PEG3-Azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, allowing for the covalent attachment of the dye to various biomolecules .

Common Reagents and Conditions:

Reagents: Copper sulfate, sodium ascorbate, and alkyne-containing molecules.

Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, where the dye is covalently attached to the target molecule .

Applications De Recherche Scientifique

6-FAM-PEG3-Azide has a wide range of applications in scientific research:

Chemistry: Used for labeling and tracking molecules in various chemical reactions.

Biology: Employed in cell proliferation assays, DNA synthesis studies, and protein labeling.

Medicine: Utilized in diagnostic imaging and drug delivery systems.

Industry: Applied in the development of biosensors and fluorescent probes for quality control and monitoring

Comparaison Avec Des Composés Similaires

- 5-TAMRA-PEG3-Azide

- 5/6-Sulforhodamine 101-PEG3-Azide

- Cyanine 5 Azide

Comparison: 6-FAM-PEG3-Azide is unique due to its specific spectral properties, with an absorption maximum at 496 nm and an emission maximum at 516 nm. This makes it highly suitable for fluorescence-based detection methods. Compared to other similar compounds, this compound offers superior photostability and brightness, making it a preferred choice for various applications .

Propriétés

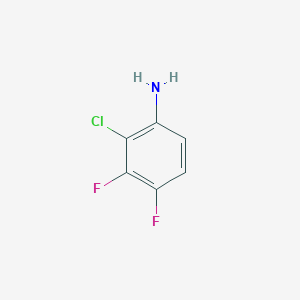

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-21-24(15-18)29(42-28(21)37)22-5-2-19(34)16-25(22)41-26-17-20(35)3-6-23(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYHWLLVYRCZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

![tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]carbamoyl]phenyl]carbamate](/img/structure/B3028882.png)

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)